4-Nonylphenol;phosphorous acid
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Overview
Description
4-Nonylphenol;phosphorous acid: is a compound that combines the properties of 4-nonylphenol and phosphorous acid. 4-Nonylphenol is an organic compound belonging to the alkylphenols family, characterized by a phenol ring with a nonyl group attached. It is widely used in the production of detergents, emulsifiers, and solubilizers. Phosphorous acid, also known as phosphonic acid, is a diprotic acid with the formula H₃PO₃. It is an intermediate in the preparation of other phosphorus compounds and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Nonylphenol: It is typically synthesized through the acid-catalyzed alkylation of phenol with nonenes. This process results in a mixture of nonylphenol isomers, with 4-nonylphenol being the most prominent.
Phosphorous Acid: It can be prepared by hydrolyzing phosphorus trichloride (PCl₃) with water or steam. The reaction is as follows[ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
4-Nonylphenol: Industrially, it is produced by the alkylation of phenol with a mixture of nonenes in the presence of an acid catalyst.
Phosphorous Acid: It is produced by the controlled hydrolysis of phosphorus trichloride, ensuring the reaction conditions are optimized to prevent the formation of phosphoric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Nonylphenol can undergo oxidation to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Phosphorous acid can be reduced to form phosphine gas (PH₃).
Substitution: Both 4-nonylphenol and phosphorous acid can participate in substitution reactions. For example, 4-nonylphenol can undergo electrophilic substitution on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation of 4-Nonylphenol: Nonylphenol ethoxylates.
Reduction of Phosphorous Acid: Phosphine gas.
Substitution Products: Various substituted phenols and phosphonates.
Scientific Research Applications
Chemistry
4-Nonylphenol: Used in the synthesis of non-ionic surfactants, which are essential in detergents and emulsifiers.
Phosphorous Acid: Acts as a reducing agent and is used in the synthesis of phosphonates.
Biology
4-Nonylphenol: Studied for its endocrine-disrupting properties and its effects on aquatic life.
Phosphorous Acid: Used in the study of phosphorus metabolism in plants.
Medicine
4-Nonylphenol: Investigated for its potential toxicological effects on human health.
Phosphorous Acid: Explored for its role in the development of pharmaceuticals.
Industry
4-Nonylphenol: Widely used in the production of industrial cleaners and lubricants.
Phosphorous Acid: Used as a stabilizer in the production of plastics and as a flame retardant.
Mechanism of Action
4-Nonylphenol
Mechanism: Acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors.
Molecular Targets: Estrogen receptors in various tissues.
Pathways Involved: Disruption of hormonal signaling pathways, leading to reproductive and developmental effects.
Phosphorous Acid
Mechanism: Functions as a reducing agent, donating electrons in redox reactions.
Molecular Targets: Various substrates in chemical reactions.
Pathways Involved: Involvement in redox reactions and phosphorus metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Similar compounds include other alkylphenols such as octylphenol and dodecylphenol.
Phosphorous Acid: Similar compounds include phosphoric acid and hypophosphorous acid.
Comparison
4-Nonylphenol vs. Other Alkylphenols: 4-Nonylphenol is more widely used due to its optimal balance of hydrophobic and hydrophilic properties, making it an effective surfactant.
Phosphorous Acid vs. Phosphoric Acid: Phosphorous acid is a stronger reducing agent compared to phosphoric acid, which is primarily used as an acidifying agent.
Properties
IUPAC Name |
4-nonylphenol;phosphorous acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-4(2)3/h3*10-13,16H,2-9H2,1H3;1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRFXPZMMRNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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